molecular formula C14H12N2O3S B13570312 N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide

N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide

Cat. No.: B13570312
M. Wt: 288.32 g/mol
InChI Key: DGOLMTSTXLHVKN-UHFFFAOYSA-N
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Description

N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide typically involves the reaction of 2-nitrothiophenol with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-[(2-nitrophenyl)sulfanyl]acetamide
  • N-Methyl-2-[(2-nitrophenyl)sulfanyl]propionamide
  • N-Methyl-2-[(2-nitrophenyl)sulfanyl]butyramide

Uniqueness

N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide is unique due to its specific benzamide structure, which imparts distinct chemical properties compared to its analogs

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

N-methyl-2-(2-nitrophenyl)sulfanylbenzamide

InChI

InChI=1S/C14H12N2O3S/c1-15-14(17)10-6-2-4-8-12(10)20-13-9-5-3-7-11(13)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

DGOLMTSTXLHVKN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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